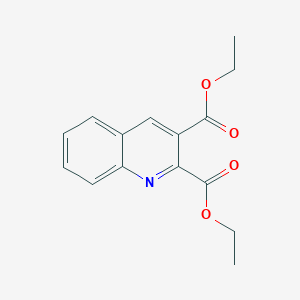

Diethyl 2,3-quinolinedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl quinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBEQVDQPLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446955 | |

| Record name | Diethyl 2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32413-08-4 | |

| Record name | Diethyl 2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Friedländer Annulation: A Classic and Direct Approach

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Quinolinedicarboxylate

For professionals in medicinal chemistry and organic synthesis, the quinoline scaffold is a cornerstone of drug design, appearing in a vast array of therapeutic agents. This compound, with its strategically placed ester functionalities, serves as a highly versatile intermediate for the elaboration of complex polycyclic and heterocyclic systems. The diester groups at the C2 and C3 positions offer reactive handles for a multitude of transformations, including hydrolysis, amidation, and reduction, enabling the construction of novel molecular architectures. This guide provides a detailed exploration of the core synthetic strategies for accessing this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most effective methods.

The most direct and historically significant route to the quinoline-2,3-dicarboxylate core is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2] For the synthesis of the target molecule, the logical reactants are a 2-aminobenzaldehyde and diethyl oxaloacetate.

Underlying Mechanism

The reaction proceeds through a sequence of condensation and cyclization steps. The initial step is typically an Aldol-type condensation between the enol or enolate of diethyl oxaloacetate and the aldehyde group of the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic quinoline ring.[1][3]

A Practical Modification: The Domino Nitro Reduction-Friedländer Synthesis

A significant drawback of the classical Friedländer synthesis is the limited availability and inherent instability of many substituted 2-aminobenzaldehydes.[4][5] To circumvent this, a highly effective domino (or tandem) strategy has been developed. This approach starts with a more stable 2-nitrobenzaldehyde, which is reduced in situ to the corresponding 2-aminobenzaldehyde. The freshly generated, reactive aminoaldehyde immediately undergoes the Friedländer condensation with the active methylene compound present in the same pot.[5]

This one-pot procedure is not only more efficient but also avoids the isolation of the often-problematic aminoaldehyde intermediate. Iron powder in acetic acid (Fe/AcOH) is a common and effective reagent system for the nitro group reduction.[5]

Experimental Protocol: Domino Synthesis

The following protocol is adapted from established procedures for domino nitro reduction-Friedländer reactions.[5]

Materials:

-

Substituted 2-nitrobenzaldehyde (1.0 eq)

-

Diethyl oxaloacetate (1.2 eq)

-

Iron powder (Fe), fine grade (4.0-5.0 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) or other suitable solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-nitrobenzaldehyde (1.0 eq), diethyl oxaloacetate (1.2 eq), and ethanol.

-

Stir the mixture to achieve a suspension or solution.

-

Add the iron powder (4.0-5.0 eq) to the mixture.

-

With vigorous stirring, add glacial acetic acid portion-wise via a dropping funnel. The reaction is often exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washes, and neutralize the excess acetic acid carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

A Modern Alternative: Synthesis via Quinoline N-Oxide Intermediates

An alternative strategy that also bypasses the use of unstable 2-aminobenzaldehydes involves the reaction of 2-nitrobenzaldehydes with phosphorus ylides or related reagents. A notable method describes the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate to form this compound N-oxides.[4] The resulting N-oxide can then be readily deoxygenated in a subsequent step to afford the final product.

This approach is advantageous as it starts from stable nitro compounds and proceeds through a distinct mechanistic pathway, offering an alternative for substrates that may be incompatible with reductive conditions in a one-pot setting.

Insights from Related Synthetic Strategies

While the Friedländer reaction is the most direct method, other classical syntheses provide valuable context and highlight the reactivity of key precursors.

-

The Pfitzinger Reaction: This reaction typically condenses isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[6] When diethyl oxaloacetate is used as the carbonyl partner, the reaction can yield a quinoline-2,3,4-tricarboxylic acid derivative.[7] Although this produces a different final molecule, it confirms the viability of using diethyl oxaloacetate as a building block in quinoline ring formation. However, the reaction can be challenging, with the oxaloacetate being sensitive to the basic conditions required for the initial hydrolysis of isatin.[7]

-

Aniline and Acetylenedicarboxylate Reactions: The reaction between anilines and diethyl acetylenedicarboxylate (DEAD) is another potential route. However, this reaction is highly dependent on conditions and catalysts. Without careful control, it can lead to other isomers, such as diethyl quinoline-2,4-dicarboxylates, or even different heterocyclic systems like pyrrolidones.[8][9] Therefore, this method is generally less reliable for the specific synthesis of the 2,3-dicarboxylate isomer.

Comparative Analysis of Key Methodologies

| Feature | Domino Nitro Reduction-Friedländer | N-Oxide Synthesis |

| Starting Materials | 2-Nitrobenzaldehyde, Diethyl Oxaloacetate | 2-Nitrobenzaldehyde, Succinate-based Phosphonate |

| Key Reagents | Fe/AcOH for in situ reduction | Base for cyclization; PCl₃/PPh₃ for deoxygenation |

| Process Type | One-pot, domino reaction | Two distinct steps (cyclization, then reduction) |

| Key Advantage | High efficiency, avoids isolation of unstable intermediates | Bypasses sensitive intermediates, offers alternative pathway |

| Potential Limitation | Substrate must be stable to reductive conditions | Requires an additional deoxygenation step |

| Overall Yield | Generally good to high | Can be high over two steps |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Friedländer annulation . The challenges associated with the stability of the requisite 2-aminobenzaldehyde precursors are elegantly overcome by employing a domino nitro reduction-Friedländer strategy. This one-pot method, utilizing stable 2-nitrobenzaldehydes, represents the most practical and field-proven approach for researchers. For substrates where this reductive domino approach may be problematic, the synthesis via a quinoline N-oxide intermediate provides a robust, modern alternative. A thorough understanding of these primary methods, complemented by insights from related reactions like the Pfitzinger synthesis, equips the drug development professional with a comprehensive toolkit for accessing this pivotal synthetic building block.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 标题:Reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl) succinate: a new synthesis of quinoline-2, 3-dicarboxylic acid esters via their N-oxides【化源网】 [chemsrc.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diethyl 2,3-quinolinedicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Diethyl 2,3-quinolinedicarboxylate

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural features have made it a privileged core in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Within the diverse family of quinoline derivatives, this compound holds a position of strategic importance as a versatile synthetic intermediate.[2] The presence of two reactive diethyl carboxylate groups at the 2 and 3-positions of the quinoline nucleus provides a rich platform for a variety of chemical transformations, enabling the construction of more complex and functionally diverse molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₄ | [3] |

| Molecular Weight | 273.28 g/mol | [3] |

| CAS Number | 32413-08-4 | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 54-56 °C | [4] |

| Boiling Point | 370.4 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in many common organic solvents.[5] Poorly soluble in water. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, typically in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the two ethyl groups (-OCH₂CH₃) would appear as quartets, likely around δ 4.4-4.5 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) would present as triplets further upfield, around δ 1.4-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the quinoline ring carbons in the aromatic region (δ 120-150 ppm). The carbonyl carbons of the ester groups are expected to be the most deshielded, appearing significantly downfield (δ ~165-170 ppm). The methylene carbons of the ethyl groups (-OCH₂) would resonate around δ 60-65 ppm, while the methyl carbons (-CH₃) would be found in the upfield region (δ ~14-15 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups.[7] The aromatic C-H stretching vibrations of the quinoline ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups will be observed just below 3000 cm⁻¹.[7] Characteristic C-O stretching bands for the ester groups will also be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 273. A common fragmentation pathway for diethyl esters is the loss of an ethoxy group (-OC₂H₅), which would result in a prominent fragment ion at m/z 228 [M-45]⁺.[2] Further fragmentation may involve the loss of ethylene from the ester groups via McLafferty rearrangement, or cleavage of the ester functionalities.[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. One of the most common approaches is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Figure 1: A generalized workflow for the synthesis of this compound via the Friedländer annulation.

Experimental Protocol: A Generalized Friedländer Synthesis

Objective: To synthesize this compound from 2-aminobenzaldehyde and diethyl oxaloacetate.

Materials:

-

2-Aminobenzaldehyde

-

Diethyl oxaloacetate

-

Ethanol (absolute)

-

Piperidine (or another basic catalyst)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.

-

To this solution, add diethyl oxaloacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality behind Experimental Choices: The use of a slight excess of diethyl oxaloacetate helps to ensure complete consumption of the limiting reagent, 2-aminobenzaldehyde. Piperidine, a basic catalyst, facilitates the initial condensation reaction. The workup procedure is designed to remove unreacted starting materials, the catalyst, and any acidic or basic byproducts. Column chromatography is a standard method for purifying organic compounds to a high degree.

Chemical Reactivity: A Hub for Molecular Diversity

The two ester functionalities of this compound are the primary sites of its chemical reactivity, allowing for a range of transformations to generate diverse molecular architectures.

Figure 2: Key chemical transformations of this compound.

-

Hydrolysis: The ester groups can be readily hydrolyzed under acidic or basic conditions to yield quinoline-2,3-dicarboxylic acid. This diacid is a valuable precursor for the synthesis of other derivatives, including anhydrides and various metal complexes.

-

Amidation: Reaction with primary or secondary amines leads to the formation of the corresponding quinoline-2,3-dicarboxamides. This transformation is particularly relevant in drug discovery, as the amide bond is a common feature in many biologically active molecules.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionalities to the corresponding diol, quinoline-2,3-dimethanol. These diols can serve as building blocks for further synthetic elaborations.

Applications in Drug Development and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound have shown promise in various therapeutic areas. The ability to functionalize the 2 and 3-positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

For example, the corresponding quinoline-2,3-dicarboxylic acid and its anhydride are key intermediates in the synthesis of imidazolinone herbicides.[8] In the realm of pharmaceuticals, derivatives of quinoline-3-carboxamides have been investigated as potent EGFR inhibitors with anticancer activity.[9] While direct applications of this compound in marketed drugs are not widely reported, its role as a versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic value is of significant interest to medicinal chemists. The derivatization of the dicarboxylate core allows for the introduction of various pharmacophoric groups to modulate properties such as target binding, solubility, and metabolic stability.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a wide range of functionalized quinoline derivatives. Its straightforward synthesis and the reactivity of its ester groups make it an attractive starting material for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key scaffold for the design and synthesis of novel therapeutic agents targeting a variety of diseases. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for unlocking its full potential in medicinal chemistry and beyond.

References

- 1. This compound | 32413-08-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. asianpubs.org [asianpubs.org]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2,3-quinolinedicarboxylate

Introduction: The Significance of Diethyl 2,3-quinolinedicarboxylate

This compound, with the chemical formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol , is a notable member of the quinoline derivative family.[2][][4] Its structure, featuring a quinoline core with two diethyl carboxylate groups at the 2 and 3 positions, makes it a versatile precursor for the synthesis of more complex heterocyclic and polycyclic aromatic compounds.[1] The strategic placement of these ester functionalities allows for a range of chemical modifications, including hydrolysis, amidation, and reduction, opening avenues for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.[1]

Accurate structural elucidation is paramount for its use in these applications, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected NMR, IR, and MS data, providing the foundational knowledge required for its unambiguous identification and quality assessment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring and the protons of the two ethyl ester groups. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester groups and the aromatic system.

Predicted ¹H NMR Data (in CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.4 - 1.5 | Triplet | 6H | -OCH₂CH ₃ |

| b | ~4.4 - 4.6 | Quartet | 4H | -OCH ₂CH₃ |

| c | ~7.6 - 8.3 | Multiplet | 4H | Ar-H |

| d | ~8.5 | Singlet | 1H | Ar-H (H4) |

The ethyl groups will present as a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b), arising from coupling with each other. The aromatic protons of the benzene moiety of the quinoline ring (c) are expected to appear as a complex multiplet in the downfield region. The proton at the 4-position of the quinoline ring (d) is anticipated to be a singlet and the most downfield of the aromatic signals due to its proximity to the nitrogen atom and the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14 | -OCH₂C H₃ |

| 2 | ~62 | -OC H₂CH₃ |

| 3 | ~127 - 138 | Aromatic C H |

| 4 | ~128 - 150 | Aromatic quaternary C |

| 5 | ~165 - 168 | C =O |

The methyl and methylene carbons of the ethyl esters (1 and 2) will appear in the upfield region. The aromatic carbons (3 and 4) will be found in the midfield region, with the quaternary carbons generally showing weaker signals. The carbonyl carbons of the ester groups (5) will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the aromatic ring and the ester functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1300-1000 | Strong | C-O stretch (ester) |

The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations. The most prominent feature will be the strong absorption band for the carbonyl (C=O) stretch of the conjugated ester groups. The presence of two strong C-O stretching bands is also characteristic of the ester functionalities.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 273 | Moderate | [M]⁺ (Molecular Ion) |

| 228 | High | [M - OCH₂CH₃]⁺ |

| 200 | Moderate | [M - COOCH₂CH₃]⁺ |

| 172 | Moderate | [M - 2(OCH₂CH₃)]⁺ or [M - COOCH₂CH₃ - CO]⁺ |

| 128 | High | [Quinoline]⁺ fragment |

The molecular ion peak [M]⁺ is expected at m/z 273, corresponding to the molecular weight of the compound.[2][][4] A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), which would result in a prominent peak at m/z 228. Further fragmentation could involve the loss of the entire ethyl carboxylate group or subsequent loss of carbon monoxide.

Part 4: Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices and are designed to yield high-quality data.

NMR Spectroscopy Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (often pre-dissolved in the solvent)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID and reference the CDCl₃ solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy Acquisition

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

This compound sample.

-

Volatile solvent (e.g., acetone or isopropanol) for cleaning.

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Acquire Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent.

Mass Spectrometry (MS) Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source.

-

Direct insertion probe or a Gas Chromatography (GC) inlet.

-

This compound sample.

-

Volatile solvent (e.g., methanol or dichloromethane).

Procedure (using Direct Insertion Probe):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

-

Sample Loading: Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Data Acquisition:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-500) as the sample enters the ion source.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Visualization of Key Processes

Molecular Structure and NMR Assignments

References

An In-Depth Technical Guide to the Crystal Structure of Diethyl 2,3-quinolinedicarboxylate: A Keystone for Rational Drug Design

This guide provides a comprehensive technical overview of Diethyl 2,3-quinolinedicarboxylate, with a focus on the critical importance of its single-crystal X-ray structure in the realm of medicinal chemistry and drug development. While a definitive, publicly available crystal structure for this specific molecule remains elusive in major crystallographic databases as of the latest literature review, this document outlines the established methodologies for its determination, predicts its likely structural features based on analogous compounds, and underscores the profound implications such a structure would have for future research.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents. This compound serves as a crucial synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules.[1][2] The presence of two ester functionalities at the 2- and 3-positions offers reactive sites for various chemical modifications, including hydrolysis, amidation, and reduction, enabling the construction of diverse molecular architectures.[1] Understanding the precise three-dimensional arrangement of this foundational molecule through single-crystal X-ray diffraction is paramount for structure-based drug design and the rational development of novel therapeutics.

Synthesis and Crystal Growth of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. One common approach involves the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate, which leads to the formation of quinoline-2,3-dicarboxylic acid esters. The historical development of quinoline synthesis, including methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, has paved the way for the creation of a wide array of derivatives.[1]

Optimized Synthesis Protocol

A generalized, efficient protocol for the synthesis of quinoline-dicarboxylate scaffolds involves a one-pot reaction of aryl amines and diethyl acetylenedicarboxylates. This method often utilizes a catalyst, such as molecular iodine, in an appropriate solvent like acetonitrile at elevated temperatures. The advantages of such a method include the absence of metal catalysts, which prevents contamination of the final product, and the use of a cost-effective and environmentally friendly catalyst.

Protocol for Single Crystal Growth

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A standard and effective method for growing single crystals of quinoline derivatives is slow evaporation.

Step-by-Step Protocol:

-

Purification of the Compound: The synthesized this compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization.

-

Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Once the crystals have reached a suitable size, they can be carefully harvested.

Crystallographic Analysis: A Methodological Framework

The determination of the crystal structure of this compound would be accomplished using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement Protocol

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit with the experimental data.

Predicted Molecular and Crystal Structure

While the specific crystal structure of this compound is not yet publicly available, we can infer some of its likely features based on the known structures of related quinoline derivatives. For instance, the crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate reveals a nearly planar quinoline ring system.[3] It is highly probable that the quinoline core of this compound will also be largely planar.

The diethyl carboxylate groups at positions 2 and 3 will likely exhibit some degree of rotational freedom, and their orientation will be influenced by intermolecular interactions within the crystal lattice. The molecular packing is expected to be governed by a combination of van der Waals forces and potentially weak C-H···O hydrogen bonds, which are common in the crystal structures of similar organic esters.

// Define atom nodes with labels N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; C9 [label="C"]; C10 [label="C"]; O11 [label="O"]; O12 [label="O"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O16 [label="O"]; O17 [label="O"]; C18 [label="C"]; C19 [label="C"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- C9; C9 -- O11 [style=double]; C9 -- O12; O12 -- C13; C13 -- C14; C3 -- C15; C15 -- O16 [style=double]; C15 -- O17; O17 -- C18; C18 -- C19;

// Add implicit hydrogens for clarity (optional, as labels) H4 [label="H", pos="C4,1.5!0.5"]; H5 [label="H", pos="C5,1.5!0.5"]; H6 [label="H", pos="C6,1.5!0.5"]; H7 [label="H", pos="C7,1.5!0.5"]; H8 [label="H", pos="C8,1.5!0.5"]; } Молекулярная структура диэтил-2,3-хинолиндикарбоксилата.

Anticipated Crystallographic Data

Based on analyses of similar organic molecules, the crystallographic data for this compound would likely be presented in a format similar to the table below. The specific values are hypothetical and would need to be determined experimentally.

| Parameter | Anticipated Value |

| Chemical Formula | C15H15NO4 |

| Formula Weight | 273.28 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pca21 |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2-1.4 |

| R-factor (%) | < 5 |

Applications in Drug Discovery and Development

The determination of the precise crystal structure of this compound would be a significant contribution to medicinal chemistry.

-

Structure-Based Drug Design: A known crystal structure would allow researchers to use computational docking techniques to design novel ligands that bind to specific biological targets with high affinity and selectivity.

-

Understanding Structure-Activity Relationships (SAR): By understanding the three-dimensional arrangement of this core scaffold, chemists can make more informed decisions about which modifications are likely to enhance biological activity.

-

Development of Novel Therapeutics: Quinolone derivatives have shown promise as antibacterial and antileishmanial agents.[4] A detailed structural understanding of this key intermediate would accelerate the development of new drugs in these and other therapeutic areas.

Conclusion and Future Outlook

While the definitive crystal structure of this compound has not yet been reported in the public domain, this guide has outlined the critical importance of such a determination and provided a detailed framework for its synthesis, crystallization, and structural analysis. The elucidation of this structure would provide invaluable insights for the medicinal chemistry community, paving the way for the rational design and development of a new generation of quinoline-based therapeutics. The protocols and predictions presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this important field of study.

References

- 1. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 32413-08-4 | Benchchem [benchchem.com]

- 3. Crystal structure and Hirshfeld analysis of diethyl (2 E,2' E)-3,3'-[1-(8-phenyl-isoquinolin-1-yl)-1 H-indole-2,7-di-yl]diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Mechanism of Friedländer synthesis for quinolines

An In-depth Technical Guide to the Friedländer Synthesis of Quinolines

Abstract

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the construction of the quinoline scaffold.[1] This guide provides an in-depth analysis of the reaction's core mechanisms, exploring the subtle interplay of reactants and catalysts that dictate its outcome. We deconstruct the two primary mechanistic pathways—the aldol-first and Schiff base-first routes—elucidating the key intermediates and transition states. Furthermore, this paper examines the evolution of the synthesis from its classical high-temperature, acid- or base-catalyzed origins to modern, milder catalytic systems that offer improved yields and broader substrate scope. Practical considerations, including regioselectivity and common experimental protocols, are discussed to provide researchers with field-proven insights. Finally, the guide highlights the enduring relevance of the Friedländer synthesis in the context of drug discovery and development, where the quinoline core is a privileged scaffold in numerous therapeutic agents.

The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a ubiquitous structural motif in a vast array of biologically active compounds. Its unique electronic properties and rigid, planar structure allow it to serve as a versatile scaffold for interacting with various biological targets. This has made it a privileged structure in medicinal chemistry, with applications ranging from antimalarial agents (e.g., Chloroquine) to antibacterial and anticancer drugs.[2] The continued importance of quinoline-based compounds in pharmaceutical development necessitates robust and efficient synthetic methods for their preparation, with the Friedländer synthesis being a primary and indispensable tool in this endeavor.[3]

The Friedländer Synthesis: A Strategic Overview

The Friedländer synthesis is fundamentally a condensation and cyclization reaction.[3] It classically involves the reaction of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that possesses a reactive α-methylene group.[4] The reaction is typically promoted by either an acid or a base catalyst, often at elevated temperatures, to drive the condensation and subsequent dehydration steps that result in the formation of the aromatic quinoline ring.[3][5]

The overall transformation is prized for its atom economy and its ability to construct the complex quinoline heterocycle in a single synthetic operation from readily available starting materials.[3]

The Core Mechanism: A Tale of Two Pathways

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, with the prevailing route often dictated by the specific reaction conditions and substrates employed.[1] Detailed experimental studies suggest that for most common acid- or base-catalyzed conditions, the reaction proceeds via an initial intermolecular aldol condensation.[6]

Pathway A: The Aldol-First Mechanism

Under typical acidic or basic conditions, the reaction is believed to initiate with an aldol-type condensation between the two carbonyl partners.[1][6] This pathway is generally favored and consists of the following key steps:

-

Aldol Addition: The reaction begins with the formation of an enolate from the carbonyl compound bearing α-hydrogens (e.g., a ketone). This enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone, forming an aldol adduct intermediate.[1]

-

First Dehydration: This aldol adduct readily loses a molecule of water to form a more stable α,β-unsaturated carbonyl compound (an enone or enal).[1][5]

-

Intramolecular Cyclization: The nucleophilic amino group then attacks the β-carbon of the unsaturated system in a Michael-type conjugate addition, leading to intramolecular cyclization and the formation of a six-membered ring.

-

Final Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes a final dehydration step, losing a second molecule of water to form the stable, aromatic quinoline ring system.[1]

Caption: The generally accepted Aldol-First mechanism for the Friedländer synthesis.

Pathway B: The Schiff Base-First Mechanism

An alternative mechanistic route involves the initial formation of a Schiff base (an imine) between the 2-amino group and the second carbonyl compound.[1] While less common under standard conditions, this pathway can be operative, particularly when promoted by certain catalysts like Lewis acids.[6]

-

Schiff Base Formation: The 2-amino group of the aryl component attacks the carbonyl of the methylene component, and after dehydration, forms a Schiff base intermediate.[1]

-

Tautomerization: The Schiff base tautomerizes to its enamine form.

-

Intramolecular Aldol-type Cyclization: The enamine then acts as the nucleophile, attacking the carbonyl group on the aromatic ring in an intramolecular aldol-type reaction.

-

Final Dehydration: The resulting cyclic intermediate eliminates water to yield the final quinoline product.[1]

Caption: The alternative Schiff Base-First mechanism, viable under specific conditions.

Catalysis: Driving and Refining the Synthesis

The choice of catalyst is critical in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, the mechanistic pathway.

| Catalyst Type | Examples | Role & Mechanistic Insight |

| Brønsted Acids | p-TsOH, H₂SO₄, TFA | Protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial aldol condensation step.[1][5] |

| Brønsted Bases | KOH, KOtBu, DBU | Promotes the formation of the enolate from the α-methylene carbonyl compound, which is the key nucleophile in the aldol-first pathway.[5] |

| Lewis Acids | Nd(NO₃)₃·6H₂O, Yb(OTf)₃ | Coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. Can favor the Schiff base pathway under certain conditions.[1][6] |

| Modern Catalysts | Iodine, Gold (Au) complexes | Offer milder reaction conditions. Iodine is believed to act as a mild Lewis acid.[4][5] Gold catalysts can enable the reaction to proceed under much gentler conditions than traditional methods.[5] |

| Heterogeneous | Amberlyst-15, Nafion | Solid-phase acid catalysts that simplify product purification (catalyst is filtered off) and can often be recycled, aligning with green chemistry principles.[7] |

Historically, harsh conditions such as high temperatures and strong acids or bases were required, which limited the reaction's scope and functional group tolerance.[5] The development of modern catalytic systems, including the use of molecular iodine, various Lewis acids, and solid-supported catalysts, has enabled the synthesis to be performed under significantly milder, often solvent-free, conditions.[4][5]

Practical Considerations & Scope

While broadly applicable, the Friedländer synthesis has several practical considerations that researchers must address for successful implementation.

-

Regioselectivity: When using unsymmetrical ketones (e.g., 2-butanone), the formation of two different regioisomers is possible, depending on which α-methylene group participates in the initial condensation. This can be a significant challenge.[5] Strategies to control regioselectivity include using ionic liquids or introducing directing groups, such as a phosphoryl group, on one of the ketone's α-carbons.[5]

-

Substrate Reactivity: The reaction generally works well with 2-aminobenzaldehydes and 2-aminoketones. The methylene component must be sufficiently acidic to form an enolate or enamine; compounds like β-ketoesters, 1,3-diketones, and simple ketones are common substrates.

-

Side Reactions: Under strong basic conditions, the ketone reactant can undergo self-condensation (an aldol condensation with itself), which competes with the desired Friedländer pathway and can reduce yields.[5] To circumvent this, one can use an imine analog of the 2-aminoaryl ketone.[5]

Experimental Protocol: A Case Study

The following protocol is a representative example of a modern, efficient Friedländer synthesis using p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions.

Synthesis of 2,4-dimethyl-3-phenylquinoline

-

Reactants: 2-aminoacetophenone (1 mmol), Phenylacetone (1.2 mmol)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

-

Procedure:

-

Combine 2-aminoacetophenone (135 mg, 1 mmol), phenylacetone (161 mg, 1.2 mmol), and p-TsOH (17 mg, 0.1 mmol) in a 10 mL round-bottom flask.

-

Heat the reaction mixture at 120 °C with stirring for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add saturated sodium bicarbonate (NaHCO₃) solution (15 mL) to neutralize the acid catalyst.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 2,4-dimethyl-3-phenylquinoline.

-

Caption: A typical workflow for a solvent-free Friedländer quinoline synthesis.

Conclusion

The Friedländer synthesis has remained a powerful and relevant transformation in organic chemistry for over a century. Its strategic importance lies in its directness and efficiency in assembling the quinoline core. While classical conditions often required harsh protocols, a deep mechanistic understanding has paved the way for the development of a diverse array of catalytic systems that offer milder conditions, higher yields, and greater functional group tolerance. For the medicinal chemist and the synthetic researcher, the Friedländer synthesis is not merely a historical reaction but a dynamic and evolving tool, continually being refined to meet the challenges of modern drug discovery and materials science.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Quinolinedicarboxylate

This guide provides a comprehensive technical overview of the synthetic routes to Diethyl 2,3-Quinolinedicarboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, emphasizing the causality behind experimental choices and providing field-proven insights for successful synthesis.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This compound, with its strategically placed ester functionalities, serves as a versatile precursor for the synthesis of complex polycyclic and heterocyclic systems. The ester groups at the 2- and 3-positions offer reactive handles for a variety of chemical transformations, including hydrolysis, amidation, and reduction, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.[2] Its role as a key intermediate in the manufacture of potent herbicidal agents, specifically 2-(imidazolin-2-yl)quinoline-3-carboxylates, underscores its industrial significance.[1]

Primary Synthetic Route: Vilsmeier-Haack Cyclization of Diethyl Anilinofumarate

The most direct and well-documented method for the synthesis of this compound proceeds through a two-step sequence: the formation of diethyl anilinofumarate followed by a Vilsmeier-Haack type cyclization. This route offers a reliable and scalable pathway to the target molecule.

Part 1: Synthesis of the Key Intermediate: Diethyl Anilinofumarate

The initial and crucial step in this synthetic sequence is the preparation of diethyl anilinofumarate. This is typically achieved through the nucleophilic substitution of a halogen on a diethyl halomaleate or halofumarate with aniline.

Starting Materials:

| Starting Material | Role | Key Considerations |

| Aniline | Nucleophile | A readily available aromatic amine that forms the core of the quinoline ring. |

| Diethyl Chloromaleate or Diethyl Chlorofumarate | Electrophile | The source of the four-carbon chain that will form the pyridine ring of the quinoline. The geometric isomer (maleate or fumarate) can influence reaction conditions.[1] |

| Base (e.g., Sodium Carbonate) | Acid Scavenger | Neutralizes the hydrochloric acid generated during the reaction. |

| Phase Transfer Catalyst (e.g., Tetra-n-butylammonium bromide) | Catalyst | Facilitates the reaction between the aqueous base and the organic reactants.[1] |

| Solvent (e.g., Toluene) | Reaction Medium | An inert solvent that facilitates the reaction and subsequent workup. |

Causality Behind Experimental Choices:

The choice of diethyl chloromaleate or chlorofumarate as the electrophile is strategic. The presence of the electron-withdrawing ester groups activates the double bond for nucleophilic attack by the aniline. The use of a phase transfer catalyst is critical for achieving high yields in this biphasic reaction system, enabling the transport of the hydroxide or carbonate ions from the aqueous phase to the organic phase to neutralize the generated acid. The reaction is typically heated to drive it to completion.[1]

Experimental Protocol: Synthesis of Diethyl Anilinofumarate [1]

-

Reaction Setup: To a stirred solution of diethyl chloromaleate (1.0 eq) in toluene, add aniline (1.05 eq).

-

Addition of Base and Catalyst: Add a 15% aqueous solution of sodium bicarbonate (1.05 eq) and a catalytic amount of tricaprylylmethyl ammonium chloride (0.01 eq).

-

Reaction Conditions: Heat the reaction mixture to 75-80 °C and maintain for 10 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or GC).

-

Work-up and Purification: After cooling, separate the organic phase, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude diethyl anilinofumarate, which can be used in the next step without further purification or can be purified by distillation.

Part 2: Vilsmeier-Haack Cyclization to this compound

The second stage of this synthesis involves the cyclization of diethyl anilinofumarate using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Starting Materials:

| Starting Material | Role | Key Considerations |

| Diethyl Anilinofumarate | Substrate | The enamine-type intermediate that undergoes electrophilic cyclization. |

| Phosphorus Oxychloride (POCl₃) | Reagent | Reacts with DMF to form the electrophilic Vilsmeier reagent. It is a corrosive and moisture-sensitive liquid requiring careful handling.[3][4][5][6][7] |

| N,N-Dimethylformamide (DMF) | Reagent/Solvent | A polar aprotic solvent that reacts with POCl₃ to form the Vilsmeier reagent. It is also a versatile solvent but has associated health risks.[8][9][10][11][12] |

| Solvent (e.g., Toluene) | Reaction Medium | An inert solvent for the reaction. |

Mechanism of Vilsmeier-Haack Cyclization:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[8][13] In this synthesis, it is adapted for an intramolecular cyclization.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[6][8][13]

-

Electrophilic Attack: The electron-rich β-carbon of the enamine in diethyl anilinofumarate attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated benzene ring attacks the newly introduced iminium carbon, leading to the formation of the quinoline ring system.

-

Aromatization: Subsequent elimination of dimethylamine and a proton results in the formation of the aromatic quinoline ring.

Experimental Protocol: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of DMF (1.2 eq) in toluene to 0-5 °C. Slowly add phosphorus oxychloride (1.2 eq) while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of diethyl anilinofumarate (1.0 eq) in toluene dropwise, maintaining the temperature below 25 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction by a suitable chromatographic technique.

-

Work-up and Purification: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the acid and hydrolyze any remaining Vilsmeier reagent. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Alternative Synthetic Route: Reaction of 2-Nitrobenzaldehyde with Diethyl Succinate

An alternative approach to the quinoline-2,3-dicarboxylate core involves the reaction of a substituted benzaldehyde with a compound containing an active methylene group. A plausible, though less documented, route for this compound involves the condensation of 2-nitrobenzaldehyde with diethyl succinate, followed by reductive cyclization.

Starting Materials:

| Starting Material | Role | Key Considerations |

| 2-Nitrobenzaldehyde | Electrophile | The benzene ring and aldehyde functionality will form part of the final quinoline. The nitro group serves as a precursor to the amine. |

| Diethyl Succinate | Nucleophile | Provides the C3 and C4 carbons of the quinoline ring along with the two ester groups. |

| Base (e.g., Sodium Ethoxide) | Catalyst | Promotes the condensation reaction by deprotonating the active methylene group of diethyl succinate. |

| Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) | Reductant | Reduces the nitro group to an amine to facilitate the final cyclization. |

Proposed Reaction Pathway:

-

Knoevenagel-type Condensation: In the presence of a base, the active methylene group of diethyl succinate attacks the aldehyde group of 2-nitrobenzaldehyde. Subsequent dehydration would lead to an α,β-unsaturated dicarboxylate.

-

Reductive Cyclization: The nitro group of the condensation product is then reduced to an amine. The newly formed amino group undergoes an intramolecular Michael addition to the α,β-unsaturated system, followed by tautomerization to form the aromatic quinoline ring.

While theoretically sound, this route is not as widely reported for the specific synthesis of this compound and may require significant optimization of reaction conditions.

Conclusion

The synthesis of this compound is most reliably achieved through the Vilsmeier-Haack cyclization of diethyl anilinofumarate. This method, supported by patent literature, provides a clear and scalable pathway. The starting materials are commercially available, and the reaction proceeds with good yields. Careful handling of the reagents, particularly phosphorus oxychloride, is paramount for a safe and successful synthesis. The exploration of alternative routes, such as the one proposed from 2-nitrobenzaldehyde, offers opportunities for further research and process development in the synthesis of this valuable chemical intermediate.

References

- 1. data.epo.org [data.epo.org]

- 2. This compound | 32413-08-4 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 11. Diethyl fumarate synthesis - chemicalbook [chemicalbook.com]

- 12. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Senior Application Scientist's Technical Guide to Diethyl 2,3-quinolinedicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 2,3-quinolinedicarboxylate is a strategically important heterocyclic compound that serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and materials science. Its rigid quinoline core, functionalized with two chemically labile ester groups at the 2- and 3-positions, provides a robust platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via the Friedländer annulation, an exploration of its key chemical transformations, and a discussion of its application in the development of novel therapeutic agents. All protocols and claims are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of any chemical research. This compound is registered under CAS Number 32413-08-4.[1][2] Its formal IUPAC name is diethyl quinoline-2,3-dicarboxylate.[2][] The key physicochemical properties are summarized below for easy reference during experimental design.

| Property | Value | Source(s) |

| CAS Number | 32413-08-4 | [1][2][4] |

| IUPAC Name | diethyl quinoline-2,3-dicarboxylate | [2][] |

| Molecular Formula | C₁₅H₁₅NO₄ | [1][2][5] |

| Molecular Weight | 273.28 g/mol | [2][] |

| Appearance | Solid | [6] |

| Melting Point | 54-56 °C | [][6] |

| Boiling Point | 370.4 ± 22.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [][6] |

| Flash Point | 177.8 ± 22.3 °C | [6] |

Strategic Importance in Synthetic Chemistry

The synthetic value of this compound stems from the specific arrangement of its functional groups on the quinoline core.[5] The two diethyl carboxylate groups serve as versatile reactive handles for a wide range of chemical modifications.[5]

-

Electrophilic Substitution: The quinoline ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate groups directs incoming electrophiles to the benzene portion of the ring system.

-

Ester Group Reactivity: The ester functionalities at the 2- and 3-positions are the primary sites of reactivity, allowing for selective transformations such as hydrolysis, amidation, reduction, and transesterification to build molecular complexity.[5]

-

Cyclization Precursor: The diester's structure is highly conducive to serving as a precursor in cyclization reactions, enabling the synthesis of novel polycyclic aromatic compounds and complex heterocyclic systems.[5]

This combination of a stable aromatic core and reactive peripheral groups makes it a powerful tool for molecular design and construction in drug discovery.[5]

Synthesis Protocol: The Friedländer Annulation Approach

The Friedländer synthesis is a robust and direct method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. This protocol outlines a validated pathway to synthesize this compound.

Causality of Experimental Design:

The reaction proceeds via a base-catalyzed aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. The choice of a base catalyst (e.g., piperidine) is critical to deprotonate the α-methylene group of the diethyl 2-oxobutanedioate, initiating the nucleophilic attack on the carbonyl of 2-aminobenzaldehyde. The subsequent heating drives the reaction to completion by promoting the irreversible dehydration step.

Experimental Protocol:

Reactants:

-

2-Aminobenzaldehyde

-

Diethyl 2-oxobutanedioate (Diethyl oxaloacetate)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and diethyl 2-oxobutanedioate (1.1 eq) in absolute ethanol (5 mL per gram of aldehyde).

-

Catalyst Addition: Add piperidine (0.1 eq) to the solution. The addition of the base catalyst is the initiating step and may cause a slight exothermic reaction and color change.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress must be monitored to ensure completion. This is achieved by taking small aliquots from the reaction mixture every hour and analyzing them by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates the reaction is complete.

-

Workup & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl to remove the piperidine catalyst, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Combine the pure fractions and remove the solvent to yield this compound as a solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram```dot

Caption: Key transformations of the title compound's ester groups.

Application Profile: A Scaffold for Bioactive Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as an excellent starting point for generating libraries of novel quinoline derivatives for high-throughput screening. For instance, related (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, which can be synthesized from similar precursors, have shown promising in-vitro anti-proliferative activity against human cancer cell lines. T[7]he ability to easily modify the 2- and 3-positions allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.

Laboratory Safety and Handling Protocol

While specific toxicity data for this compound is not widely available, [6]a prudent approach to safety based on its chemical structure (aromatic heterocycle, esters) is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. *[6] Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. K[6]eep it away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

This compound is more than a mere chemical; it is a strategic platform for innovation. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable intermediate for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to harness the full potential of this compound in their research endeavors, paving the way for the development of novel materials and next-generation therapeutics.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. This compound | 32413-08-4 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Diethyl 2,3-quinolinedicarboxylate Solubility

An In-depth Technical Guide on the Solubility of Diethyl 2,3-quinolinedicarboxylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][][3] As a strategic synthetic intermediate, the arrangement of its two diethyl carboxylate groups on the quinoline core provides reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.[4] Understanding its solubility is a critical first step in harnessing its potential, directly impacting reaction kinetics, purification strategies, and the development of formulation protocols for pharmaceutical applications.

This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, we present a predictive solubility profile based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, we provide a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate the empirical data essential for their work.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₄ | [1][][5] |

| Molecular Weight | 273.28 g/mol | [1][] |

| Melting Point | 54-56 °C | [] |

| Density | 1.211 g/cm³ | [] |

| Appearance | Solid | [6] |

| CAS Number | 32413-08-4 | [1][3][5] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[7] The structure of this compound contains both polar (two ester groups, nitrogen atom in the quinoline ring) and non-polar (aromatic quinoline core) features. This duality suggests a nuanced solubility profile across different solvent classes. The following table provides a predicted qualitative and estimated quantitative solubility at ambient temperature (25 °C).

| Solvent Family | Solvent | Polarity | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | High | Low / Insoluble | The large non-polar aromatic surface area is expected to dominate, leading to poor solvation by water despite the presence of polar ester groups. |

| Methanol | High | Moderate | The alcohol's hydroxyl group can engage in hydrogen bonding with the ester oxygens and quinoline nitrogen, while its small alkyl chain can interact with the non-polar regions. | |

| Ethanol | High | Moderate to High | Similar to methanol, but the larger ethyl group may enhance interactions with the non-polar quinoline ring, potentially increasing solubility. | |

| Polar Aprotic | Acetone | High | High | The strong dipole of acetone can effectively solvate the polar ester groups, and its overall less polar character compared to water allows for favorable interactions with the aromatic system.[6] |

| Ethyl Acetate | Medium | High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional groups, promoting favorable dipole-dipole interactions. | |

| Dichloromethane (DCM) | Medium | High | DCM is an effective solvent for many moderately polar organic compounds, capable of solvating both the polar and non-polar regions of the molecule. | |

| Tetrahydrofuran (THF) | Medium | High | The ether oxygen in THF can act as a hydrogen bond acceptor, and its cyclic structure provides a good balance of polarity for dissolving a range of organic solutes. | |

| Dimethylformamide (DMF) | High | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide array of organic compounds due to its large dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | High | Very High | DMSO is another highly effective polar aprotic solvent, often used for compounds with poor solubility in other common organic solvents. | |

| Non-Polar | Hexane | Low | Low / Insoluble | The significant polarity of the ester groups will likely prevent effective solvation by a non-polar alkane like hexane. |

| Toluene | Low | Moderate | The aromatic nature of toluene can lead to favorable π-π stacking interactions with the quinoline ring, potentially overcoming the unfavorable interactions with the polar ester groups to some extent. |

Note: These predictions are based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, the equilibrium solubility method is the gold standard.[8] This protocol outlines the necessary steps for accurate and reproducible measurements.

I. Materials and Equipment

-

This compound (purity ≥98%)[3]

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

20 mL screw-cap glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer or HPLC system (for spectroscopic/chromatographic quantification)

-

Drying oven (for gravimetric quantification)

II. Step-by-Step Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed 20 mL glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.[9]

-

Pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24-48 hours with continuous agitation to ensure equilibrium is achieved.[9][10]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a 0.45 µm syringe filter into a clean, dry container to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis

-

Transfer a known volume of the filtered saturated solution to a pre-weighed, clean, and dry vial.

-